molecular formula C14H18N4S B12551156 N-(2-Aminoethyl)-N'-(5,8-dimethylquinolin-6-yl)thiourea CAS No. 170854-03-2

N-(2-Aminoethyl)-N'-(5,8-dimethylquinolin-6-yl)thiourea

Katalognummer: B12551156
CAS-Nummer: 170854-03-2
Molekulargewicht: 274.39 g/mol
InChI-Schlüssel: VOBKRCCMJDPNHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Aminoethyl)-N’-(5,8-dimethylquinolin-6-yl)thiourea: is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, is of interest due to its potential biological activities and unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-N’-(5,8-dimethylquinolin-6-yl)thiourea typically involves the reaction of 5,8-dimethylquinoline-6-amine with an isothiocyanate derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

5,8-dimethylquinoline-6-amine+isothiocyanateN-(2-Aminoethyl)-N’-(5,8-dimethylquinolin-6-yl)thiourea\text{5,8-dimethylquinoline-6-amine} + \text{isothiocyanate} \rightarrow \text{N-(2-Aminoethyl)-N'-(5,8-dimethylquinolin-6-yl)thiourea} 5,8-dimethylquinoline-6-amine+isothiocyanate→N-(2-Aminoethyl)-N’-(5,8-dimethylquinolin-6-yl)thiourea

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Aminoethyl)-N’-(5,8-dimethylquinolin-6-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The amino and thiourea groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of N-(2-Aminoethyl)-N’-(5,8-dimethylquinolin-6-yl)thiourea depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-Aminoethyl)-N’-(quinolin-6-yl)thiourea: Lacks the methyl groups on the quinoline ring.

    N-(2-Aminoethyl)-N’-(5,8-dimethylquinolin-6-yl)urea: Contains a urea group instead of a thiourea group.

Uniqueness

The presence of the 5,8-dimethyl groups on the quinoline ring and the thiourea moiety gives N-(2-Aminoethyl)-N’-(5,8-dimethylquinolin-6-yl)thiourea unique chemical and biological properties, potentially enhancing its activity and selectivity in various applications.

Eigenschaften

CAS-Nummer

170854-03-2

Molekularformel

C14H18N4S

Molekulargewicht

274.39 g/mol

IUPAC-Name

1-(2-aminoethyl)-3-(5,8-dimethylquinolin-6-yl)thiourea

InChI

InChI=1S/C14H18N4S/c1-9-8-12(18-14(19)17-7-5-15)10(2)11-4-3-6-16-13(9)11/h3-4,6,8H,5,7,15H2,1-2H3,(H2,17,18,19)

InChI-Schlüssel

VOBKRCCMJDPNHD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C2=C1N=CC=C2)C)NC(=S)NCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.